N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Description
The compound N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide features a benzofuran core substituted with a carbonyl-linked phenyl group and a propanamide side chain containing a 3-methoxy-1,2-oxazole moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmaceuticals and agrochemicals for modulating solubility, bioavailability, and target binding.
Properties
Molecular Formula |
C22H18N2O5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[4-(1-benzofuran-2-carbonyl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C22H18N2O5/c1-27-21-13-17(29-24-21)10-11-20(25)23-16-8-6-14(7-9-16)22(26)19-12-15-4-2-3-5-18(15)28-19/h2-9,12-13H,10-11H2,1H3,(H,23,25) |
InChI Key |
RMKODPIVCHVEFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyclization of o-Alkynylphenols
The benzofuran core is commonly synthesized via transition-metal-catalyzed cyclization. A prominent method involves treating o-alkynylphenols (30 ) with nitroarenes (29 ) in the presence of a heterogeneous palladium catalyst (activated carbon fiber-supported Pd) and molybdenum hexacarbonyl as a carbonyl source. Key conditions include:
-
Solvent system : Water/acetonitrile (3:1 v/v)
-
Additives : Triphenylphosphine (oxidant), potassium carbonate (base), iodine (additive)
The mechanism proceeds through iodonium salt formation, oxidative addition to Pd, and reductive elimination to afford benzofuran derivatives (28 ).
Rhodium-Mediated Annulation of Benzamides
Alternative routes employ rhodium catalysts for C–H activation. Cyclopentadienyl-rhodium (CpRh) complexes facilitate the reaction of substituted benzamides (43 ) with vinylene carbonate (42 ) in tetrachloroethane. This method achieves yields of 30–80% via migratory insertion and β-oxygen elimination. Electron-donating groups on the benzamide enhance reactivity, while steric hindrance lowers efficiency.
Synthesis of the 3-Methoxy-1,2-oxazol-5-yl Fragment
PhI(OAc)₂-Mediated Cyclization of Propargylamides
The oxazole ring is constructed via a metal-free cyclization strategy using (diacetoxyiodo)benzene (PIDA) and lithium iodide (LiI). N-Propargylamides substituted with a methoxy group undergo 5-exo-dig cyclization under visible light irradiation to yield 3-methoxy-1,2-oxazole-5-carbaldehydes.
-
Conditions : Dichloromethane, oxygen atmosphere, 24-hour irradiation
The reaction involves electrophilic iodination followed by oxidative rearrangement, with the methoxy group introduced via the propargylamide precursor.
Urea-Mediated Oxazole Formation
An alternative approach from benzofuran-oxazole hybrid syntheses involves treating 1-(benzofuran-2-yl)-2-bromoethanone with urea in ethanol to form 4-(benzofuran-2-yl)-1,3-oxazol-2-amine. Adaptation for 3-methoxy substitution requires methoxy-functionalized benzaldehyde precursors during the initial aldol condensation.
Assembly of the Propanamide Linker
Friedel-Crafts Acylation for Benzofuran Attachment
The benzofuran-2-ylcarbonyl group is introduced to the para position of aniline via Friedel-Crafts acylation. Using 1-benzofuran-2-carbonyl chloride and aluminum chloride (Lewis acid) in dichloromethane, 4-(1-benzofuran-2-ylcarbonyl)aniline is obtained.
Amide Coupling with Oxazole-Propanoic Acid
The final assembly employs standard amide coupling between 4-(1-benzofuran-2-ylcarbonyl)aniline and 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid. Activation with ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) affords the target compound.
-
Molar ratio : 1:1.2 (aniline:acid)
-
Yield : 80–85% after silica gel purification.
Optimization and Challenges
Regioselectivity in Oxazole Synthesis
Ensuring 1,2-oxazole regiochemistry (rather than 1,3-isomers) requires precise control of propargylamide substitution and reaction conditions. PIDA/LiI systems favor 5-exo-dig cyclization, with methoxy groups introduced at C3 via pre-functionalized substrates.
Stability of the Propanamide Linker
The propanamide chain is susceptible to hydrolysis under acidic conditions. Storage at -20°C under nitrogen is recommended to prevent degradation.
Data Tables
Table 1. Comparative Yields for Benzofuran Synthesis
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzofuran and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, altering their activity. The oxazole ring can participate in hydrogen bonding or π-π interactions, stabilizing the compound’s binding to its target. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues with 3-Methoxy-1,2-Oxazol-5-yl Propanamide Moieties
Several compounds share the 3-(3-methoxy-1,2-oxazol-5-yl)propanamide backbone but differ in the substituents on the aromatic or heterocyclic regions:
*Note: Molecular weight estimated based on structural similarity.
Key Observations :
- Substituent Effects: The phenoxyphenyl group in enhances lipophilicity compared to the benzofuran-carbonylphenyl group, which may influence membrane permeability.
- Benzofuran Derivatives : The methyl and phenylcarbonyl groups in introduce steric bulk, possibly affecting binding pocket interactions in biological targets.
Analogues with Oxadiazole and Related Heterocycles
Compounds with 1,2,4-oxadiazole or 1,2-oxazole cores highlight the impact of heterocycle choice:
Key Observations :
Pharmacologically Active Analogues
While the target compound’s bioactivity is unspecified, structurally related hydroxamic acids and benzofuran derivatives exhibit antitumor activity:
Key Observations :
- Hydroxamic Acid Moieties : The compounds in chelate metal ions (e.g., zinc in HDACs), a feature absent in the target compound.
Biological Activity
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of benzofuran derivatives with oxazolines and amides. The synthetic pathway can be summarized as follows:
- Formation of Benzofuran Derivative : A benzofuran core is synthesized through cyclization reactions involving phenolic compounds and carbonyl precursors.
- Oxazoline Formation : The oxazoline moiety is generated via condensation reactions between appropriate aldehydes and amines.
- Amide Bond Formation : The final step involves coupling the benzofuran derivative with the oxazoline to form the desired amide.
The purity and structure of the synthesized compound are confirmed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. For instance:
- Gram-positive Bacteria : The compound demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, with zones of inhibition comparable to standard antibiotics like Gatifloxacin.
- Gram-negative Bacteria : Moderate activity was observed against Escherichia coli and Klebsiella pneumoniae at concentrations of 10 µg/mL and 20 µg/mL.
The results indicate that structural modifications in the benzofuran and oxazoline moieties can enhance antimicrobial potency (Table 1).
| Compound | Target Bacteria | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|---|
| This compound | Staphylococcus aureus | 18 | Gatifloxacin (20) |
| This compound | Escherichia coli | 15 | Gatifloxacin (25) |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and others.
In a study involving 60 human tumor cell lines, it was found that the compound inhibited cell proliferation at micromolar concentrations. Specifically, it was noted that modifications in the side chains significantly influenced cytotoxic activity (Table 2).
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| MCF-7 | 10 | Cytotoxic |
| HCT116 | 15 | Cytotoxic |
| A549 (lung cancer) | 12 | Cytotoxic |
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Inhibition of Tubulin Polymerization : Similar to other benzofuran derivatives, it may interfere with microtubule dynamics, thereby inhibiting mitosis.
- Apoptotic Pathways : Induction of apoptosis in cancer cells has been observed through activation of caspases.
Case Studies
A notable case study involved a series of compounds structurally related to N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yil)propanamide. These compounds were screened for their biological activities, revealing that specific substitutions on the benzofuran ring significantly enhanced both antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
